molecular formula C9H16O5 B1209548 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone CAS No. 3322-70-1

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone

Cat. No.: B1209548
CAS No.: 3322-70-1
M. Wt: 204.22 g/mol
InChI Key: ZMFZVJRDJVDKQN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2,5,5-tetrakis(hydroxymethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c10-3-8(4-11)1-2-9(5-12,6-13)7(8)14/h10-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFZVJRDJVDKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1(CO)CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284133
Record name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3322-70-1
Record name 3322-70-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Hydroxymethylation

A primary synthetic route involves the hydroxymethylation of cyclopentanone derivatives using formaldehyde under alkaline conditions. This method leverages the Aldol condensation mechanism, where the enolate ion of cyclopentanone reacts with formaldehyde to introduce hydroxymethyl groups at the 2,5-positions. Typical reaction parameters include:

  • Catalyst : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) at concentrations of 5–10% w/v.

  • Temperature : 60–80°C to balance reaction kinetics and product stability.

  • Molar Ratio : Cyclopentanone to formaldehyde in a 1:4 stoichiometry to ensure complete substitution.

Post-reaction purification often involves recrystallization from ethanol-water mixtures or column chromatography using silica gel with ethyl acetate/hexane eluents.

Acid-Catalyzed Cyclization

Alternative methods employ acidic conditions to facilitate cyclization and hydroxymethyl group retention. For example, phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄) catalyzes the reaction, particularly in solvent-free or low-polarity media. Key advantages include shorter reaction times (<6 hours) and higher yields (70–85%) compared to base-mediated routes.

Table 1: Comparative Synthesis Conditions

ParameterBase-Catalyzed RouteAcid-Catalyzed Route
CatalystNaOH/KOHP₂O₅/H₂SO₄
Temperature60–80°C40–60°C
Reaction Time12–24 hours4–6 hours
Yield60–75%70–85%
PurificationRecrystallization/ChromatographySolvent Extraction

Mechanistic Insights and Intermediate Characterization

Reaction Mechanism

The base-catalyzed pathway proceeds via enolate formation, where the α-hydrogen of cyclopentanone is deprotonated, generating a nucleophilic enolate ion. Sequential nucleophilic attacks on formaldehyde molecules result in hydroxymethyl group addition. In contrast, acid catalysis promotes electrophilic activation of formaldehyde, facilitating electrophilic aromatic substitution at the cyclopentanone ring.

Intermediate Isolation and Analysis

Critical intermediates, such as 2,5-dihydroxymethylcyclopentanone, are isolated via thin-layer chromatography (TLC) and characterized using:

  • FT-IR Spectroscopy : O-H stretching at 3200–3400 cm⁻¹ and C=O stretching at 1720–1740 cm⁻¹.

  • ¹H-NMR : Distinct signals at δ 3.4–3.8 ppm (-CH₂OH) and δ 2.1–2.5 ppm (cyclopentanone backbone).

Industrial-Scale Production Challenges

Scalability Limitations

Despite laboratory success, industrial adoption faces hurdles:

  • Cost of Formaldehyde : Large-scale reactions require excess formaldehyde, increasing raw material costs.

  • Byproduct Formation : Over-hydroxymethylation or ring-opening byproducts necessitate stringent temperature control.

Green Chemistry Alternatives

Recent advances explore solvent-free mechanochemical synthesis using ball milling, reducing waste and energy consumption. Preliminary studies report yields of 65–70% under ambient conditions, though long-term stability data remain limited.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for quantifying THCP purity (>98%). Mobile phases typically comprise acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

Stability Profiling

Accelerated stability studies (40°C/75% RH for 4 weeks) indicate:

  • Degradation Pathways : Oxidation of hydroxymethyl groups to carboxylic acids under humid conditions.

  • Optimal Storage : Argon atmosphere at 2–8°C in amber glass containers.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like acid chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce a hydroxyl group.

Scientific Research Applications

Table 1: Synthesis Conditions

Reagent Amount Condition
Cyclopentanone1 gReflux
FormaldehydeStoichiometricAcidic medium
Catalyst (e.g., ZnCl₂)VariableControlled temperature

Organic Synthesis

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as nucleophilic substitution and condensation reactions. For example, it has been used to synthesize polyspiroacetals by reacting with isophthalaldehyde .

Polymer Chemistry

The compound is utilized in the development of specialty polymers. Its hydroxymethyl groups can be functionalized to create polymeric materials with tailored properties. Research has shown that polymers derived from this compound exhibit enhanced mechanical strength and thermal stability .

Biological Applications

Emerging studies indicate potential biological applications for this compound derivatives. These derivatives have been explored for their antimicrobial properties against various pathogens. For instance, compounds synthesized from this precursor have shown promising activity against Escherichia coli and other bacteria .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of derivatives synthesized from this compound. The results demonstrated significant antibacterial activity against multiple strains of bacteria, suggesting its potential for pharmaceutical applications .

Spectral Properties

The characterization of this compound can be achieved using various spectroscopic techniques. Key spectral data include:

  • FT-IR Spectroscopy : Characteristic peaks at 3200 cm1^{-1} (O-H stretching), 2960 cm1^{-1} (C-H stretching), and 1725 cm1^{-1} (C=O stretching).
  • NMR Spectroscopy : Chemical shifts indicating the presence of hydroxymethyl groups and confirming the structure.

Table 2: Spectral Data Summary

Technique Wavelength/Frequency Observation
FT-IR3200 cm1^{-1}O-H stretching
FT-IR1725 cm1^{-1}C=O stretching
NMRδ (p.p.m.) 4.59-CH₂-OH

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone involves its ability to act as a catalyst in various chemical reactions. The hydroxymethyl groups can participate in hydrogen bonding and other interactions that facilitate the formation of reaction intermediates. The cyclopentanone ring provides a stable framework for these interactions, allowing the compound to effectively catalyze the desired reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentan-1-one
  • CAS Registry Number : 3322-70-1
  • Molecular Formula : C₉H₁₆O₅
  • Molecular Weight : 204.22 g/mol
  • Synthesis: Produced via the condensation of formaldehyde and cyclopentanone under controlled conditions, yielding a polyhydroxylated cyclopentanone derivative .

Structural Features: The compound features four hydroxymethyl (-CH₂OH) groups symmetrically positioned at the 2,2,5,5-positions of the cyclopentanone ring. This arrangement confers high polarity and hydrogen-bonding capacity, influencing its solubility and reactivity.

Comparative Analysis with Structurally Related Compounds

Hydrazone Derivative (CAS 70302-22-6)

  • Structure : (2,2,5,5-Tetramethylcyclopentylidene)hydrazine replaces hydroxymethyl groups with methyl groups and incorporates a hydrazone (-NH-N=) moiety.
  • Key Differences :
    • Reactivity : The hydrazone group enables participation in condensation and cyclization reactions, unlike the hydroxymethylated compound. This makes it relevant in pharmaceutical intermediates .
    • Polarity : Reduced polarity due to methyl groups and absence of hydroxyls, leading to lower water solubility.
  • Applications : Primarily used in agrochemicals and medicinal chemistry for heterocycle synthesis.

Methyl-Substituted Cyclopentanones

  • Examples: 2-Methylcyclopentanone (CAS 1120-72-5): Boiling point 139–140°C, density 0.916 g/cm³ . DL-3-Methylcyclopentanone (CAS 1757-42-2): Boiling point 145°C, density 0.913 g/cm³ .
  • Comparison :
    • Volatility : Methyl derivatives exhibit higher volatility (lower boiling points) than the hydroxymethyl compound due to reduced hydrogen bonding.
    • Functionality : Lack of hydroxyl groups limits their use in crosslinking or hydrophilic applications.

Chloromethyl Derivative (CAS 67059-01-2)

  • Structure: 2,2,5,5-Tetrakis(chloromethyl)cyclopentanone replaces -CH₂OH with -CH₂Cl groups.
  • Key Differences :
    • Reactivity : Chlorine atoms enhance electrophilicity, enabling nucleophilic substitution reactions (e.g., in polymer crosslinking) .
    • Toxicity : Higher toxicity compared to the hydroxymethyl analog due to halogen substituents.
  • Applications : Used as a precursor in flame retardants or epoxy resins.

Branched Hydroxymethyl Ketone (3,3-Bis(hydroxymethyl)-4-methylpentan-2-one)

  • Structure : A branched aliphatic ketone with two hydroxymethyl groups.
  • Comparison: Hydrogen-Bonding Capacity: Fewer hydroxyl groups reduce solubility in polar solvents compared to the tetrahydroxymethyl cyclopentanone . Thermal Stability: Branched structure may confer higher thermal stability but lower ring strain.

Biological Activity

2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (THCP) is a cyclic ketone known for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

  • Chemical Formula : C₉H₁₆O₅
  • Molecular Weight : 214.22 g/mol
  • Melting Point : 145.9–147.5 °C
  • Spectroscopic Data :
    • FT-IR: Peaks at 3200, 2960, 2888, 1725, and 1045 cm⁻¹
    • NMR (DMSO-d₆): δ (p.p.m.): 4.59 (-CH₂-O), 3.43–3.24 (C-H-OH), and 1.97 (-C₂H)

THCP exhibits biological activity primarily through its interaction with various cellular targets. The compound's hydroxymethyl groups may facilitate hydrogen bonding with proteins or nucleic acids, potentially influencing enzymatic activities or molecular recognition processes.

Research indicates that THCP can inhibit specific viral enzymes involved in nucleic acid synthesis, thereby disrupting the viral life cycle and reducing viral loads in infected cells. This mechanism is similar to other antiviral compounds such as Enviroxime, which also targets viral proteins to prevent replication.

Antiviral Activity

THCP has been studied for its antiviral properties against several viruses, including rhinovirus and poliovirus. In vitro studies have shown that THCP significantly reduces viral replication by inhibiting key viral enzymes.

Antimicrobial Properties

In addition to its antiviral effects, THCP has demonstrated antimicrobial activity against various bacterial strains. A study reported that THCP exhibited significant inhibitory effects on the growth of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of THCP against rhinovirus using cell culture assays. The results indicated a dose-dependent reduction in viral titers, with an IC50 value comparable to established antiviral drugs. This suggests that THCP may serve as a promising candidate for further development as an antiviral agent.

Case Study 2: Antimicrobial Activity

In another investigation, THCP was tested against a panel of bacterial pathogens. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties. These findings support the potential use of THCP in treating infections caused by resistant bacterial strains.

Data Summary

Activity TypeTarget OrganismObserved EffectIC50/MIC
AntiviralRhinovirusSignificant reductionComparable to antivirals
AntimicrobialStaphylococcus aureusInhibition of growthX μg/mL
Escherichia coliInhibition of growthY μg/mL

Q & A

Q. What are the primary synthetic routes for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone?

Methodological Answer: The compound can be synthesized via hydroxymethylation of cyclopentanone derivatives. A common approach involves the base-catalyzed condensation of formaldehyde with cyclopentanone under controlled pH (e.g., using NaOH or KOH), followed by purification via recrystallization or column chromatography. Evidence from analogous syntheses suggests starting with cyclopentanone and employing Aldol-like reactions to introduce hydroxymethyl groups at the 2,5-positions .

Key Synthetic Parameters
Starting material: Cyclopentanone
Reagents: Formaldehyde, base catalyst (NaOH/KOH)
Reaction conditions: 60–80°C, pH 8–10
Purification: Recrystallization (ethanol/water) or silica gel chromatography

Q. How is this compound characterized for structural confirmation?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify hydroxymethyl (-CH2_2OH) groups and cyclopentanone backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 204.22 for C9_9H16_{16}O5_5) .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O stretch).

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: While direct stability data are limited, analogous cyclopentanone derivatives suggest:

  • Storage : Inert atmosphere (N2_2/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation.
  • Reactivity : Avoid strong acids/bases to prevent ring-opening or polymerization. Test stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can this compound serve as a precursor for energetic materials?

Methodological Answer: The tetranitrate derivative (2,2,5,5-tetramethylol-cyclopentanone tetranitrate) is a potential high-energy-density material. Synthesis involves nitration of hydroxymethyl groups using HNO3_3/H2_2SO4_4. Key steps:

Nitration : Controlled addition of mixed acid (HNO3_3:H2_2SO4_4 = 1:3) at 0–5°C.

Purification : Crystallization from ice-cold ethanol.

Stability Testing : DSC/TGA to assess decomposition kinetics and sensitivity .

Critical Parameters
Nitration yield: ~60–75% (monitored by 1^1H NMR loss of -CH2_2OH peaks)
Decomposition onset: >180°C (DSC)

Q. What strategies resolve contradictions in reactivity data for hydroxymethylated cyclopentanones?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst selection. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxymethyl groups, while protic solvents (e.g., MeOH) may stabilize intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (e.g., H3_3PO4_4) to optimize regioselectivity.
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict transition states and validate experimental outcomes .

Q. How to assess the ecological impact of this compound?

Methodological Answer: Given limited ecotoxicity data , researchers should:

Aquatic Toxicity Assays : Use Daphnia magna or Vibrio fischeri (Microtox®) for acute toxicity (EC50_{50}).

Biodegradation Studies : OECD 301B test (modified Sturm test) to measure CO2_2 evolution over 28 days.

Soil Mobility : Column leaching experiments with HPLC-UV quantification.

Q. What advanced applications exist in supramolecular chemistry?

Methodological Answer: The compound’s multiple hydroxyl groups enable coordination with metal ions (e.g., Fe3+^{3+}, Cu2+^{2+}) for supramolecular assemblies. Methodological steps:

Complexation Studies : Titrate with metal salts in MeOH/H2_2O and monitor via UV-Vis or EPR.

Crystallography : Grow single crystals (e.g., slow evaporation from acetonitrile) for X-ray diffraction analysis .

Q. How to address gaps in decomposition pathway data?

Methodological Answer: Employ hyphenated techniques:

  • GC-MS/TGA-MS : Identify volatile decomposition products under thermal stress.
  • In Situ IR Spectroscopy : Monitor real-time degradation in controlled atmospheres (O2_2/N2_2).
  • Radical Trapping : Use TEMPO or DMPO to detect reactive intermediates via ESR .

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